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molecular formula C5H9BrO3 B8555588 2-Hydroxyethyl 2-Bromopropionate CAS No. 208446-93-9

2-Hydroxyethyl 2-Bromopropionate

Cat. No. B8555588
M. Wt: 197.03 g/mol
InChI Key: IYZQGEVUBMPJAC-UHFFFAOYSA-N
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Patent
US06194516B1

Procedure details

In a nitrogen atmosphere, 2-bromopropionyl chloride (2 mL, 3.35 g, 19.5 mmol) was slowly added dropwise to a solution of ethylene glycol (10.9 mL, 195 mmol) and pyridine (3 g, 39 mmol) in THF (10 mL) at 0° C. The resulting solution was then stirred at that temperature for 2 hours. Diluted hydrochloric acid (20 mL) and ethyl acetate (30 mL) were added and the mixture was allowed to separate into two layers. The organic layer was separated, washed with diluted hydrochloric acid and brine and dried over sodium sulfate, and the volatile matter was distilled off under reduced pressure, to give a crude product (3.07 g). Distillation of this crude product under reduced pressure (70-73° C., 0.5 mmHg) gave 2-hydoxyethyl 2-bromopropionate of the formula shown below (2.14 g, 56%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].[CH2:7]([OH:10])[CH2:8][OH:9].N1C=CC=CC=1.Cl>C1COCC1.C(OCC)(=O)C>[Br:1][CH:2]([CH3:6])[C:3]([O:9][CH2:8][CH2:7][OH:10])=[O:4]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
BrC(C(=O)Cl)C
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
3 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was then stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate into two layers
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with diluted hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the volatile matter was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product (3.07 g)
DISTILLATION
Type
DISTILLATION
Details
Distillation of this crude product under reduced pressure (70-73° C., 0.5 mmHg)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(=O)OCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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